4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H13N3S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a thiol group attached to a triazole ring .
Preparation Methods
The synthesis of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves several steps. One common method starts with the reaction of 2-chloro-4-methoxythiazole with dimethylamine to form 2-(dimethylamino)-4-methoxythiazole. This intermediate is then subjected to nucleophilic addition reactions to convert it into 2-(dimethylamino)-4-formylthiazole. Finally, an oxidation reaction is performed to yield 2-(dimethylamino)-4-methoxythiazole-5-aldehyde .
Chemical Reactions Analysis
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Addition: It can participate in nucleophilic addition reactions, forming new compounds with different functional groups
Common reagents used in these reactions include acids, bases, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of a cyclopropyl group and exhibits different reactivity and applications.
5-cyclopropyl-4H-1,2,4-triazole-3-thiol: This compound lacks the isopropyl group and has different physical and chemical properties.
5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: This compound contains a chlorophenyl group and an isobutyl group, leading to distinct biological activities and uses.
Properties
IUPAC Name |
4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUIKMATRQJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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